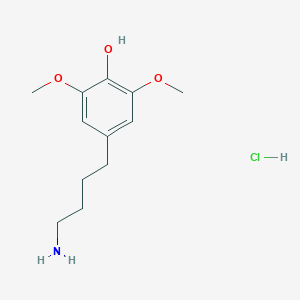

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, commonly known as AP237, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. AP237 is a psychoactive compound that belongs to the family of phenethylamines, which are known for their stimulant and hallucinogenic properties. In recent years, AP237 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

Target of Action

The compound 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, also known as Agmatine , primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been found to modulate the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .

Mode of Action

Agmatine exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse . It also blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages .

Biochemical Pathways

Agmatine is a cationic amine formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Its degradation mainly occurs by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is then converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

Agmatine is present in small amounts in plant-, animal-, and fish-derived foodstuff, and gut microbial production is an added source for agmatine . Oral agmatine is absorbed from the gastrointestinal tract and readily distributed throughout the body .

Result of Action

The molecular and cellular effects of Agmatine’s action include its cardiovascular effects, such as mildly reducing heart rate and blood pressure . It also has several physiological effects, including potential therapeutic applications in cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of AP237 for lab experiments is its high affinity for the serotonin transporter, which makes it a potential tool for studying the mechanisms underlying mood disorders. However, one of the limitations of AP237 is its psychoactive effects, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are a number of future directions for research on AP237. One potential direction is to study its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. Another potential direction is to study its potential use as a tool for studying the mechanisms underlying addiction and substance abuse. Finally, further research is needed to better understand the biochemical and physiological effects of AP237, particularly with regard to its potential cardiovascular effects.

Synthesemethoden

AP237 can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxyphenol with 4-bromo-1-butene, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting product with hydrochloric acid to obtain AP237 hydrochloride.

Wissenschaftliche Forschungsanwendungen

AP237 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and emotion. This makes AP237 a potential tool for studying the mechanisms underlying mood disorders such as depression and anxiety.

Biochemische Analyse

Biochemical Properties

EN300-7427491 plays a role in influencing receptors associated with pain perception . In vitro studies have suggested that EN300-7427491 shows dose-dependent pain-relieving effects in the context of treating neuropathic pain . It is also known to interact with various transmembrane receptors, including alpha-2 adrenergic, imidazoline I1, and NMDA receptors .

Cellular Effects

EN300-7427491 has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate neuropathic pain and drug addiction, and it shows some potential in protecting against strokes and benefiting cognitive health .

Molecular Mechanism

At the molecular level, EN300-7427491 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous neuromodulator derived from L-arginine with an affinity for various transmembrane receptors .

Temporal Effects in Laboratory Settings

It has been used in various studies to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of EN300-7427491 vary with different dosages in animal models . A reasonable and effective dosage of EN300-7427491 recommended for improvement of mental function would be between 1.6 and 6.4 mg per kilogram of bodyweight .

Metabolic Pathways

EN300-7427491 is involved in the metabolic pathways that include the mitochondrial enzyme arginine decarboxylase . It interacts with this enzyme in the process of its formation from L-arginine .

Transport and Distribution

EN300-7427491 is transported and distributed within cells and tissues. It is known to interact with the organic cation transporters from the SLC22 family .

Subcellular Localization

It is known that it is primarily synthesized in the human brain and is stored in neurons .

Eigenschaften

IUPAC Name |

4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDQVKCOFSMMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)